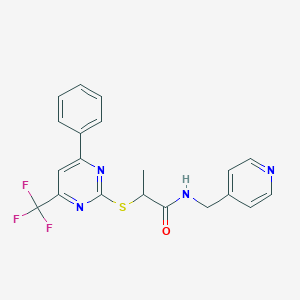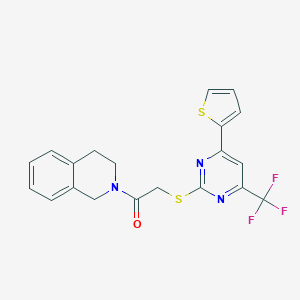![molecular formula C20H18Cl2N2O6 B284374 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. This compound belongs to the class of carbamates and is known for its unique mechanism of action, which makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate involves the inhibition of certain enzymes that play a crucial role in cell division and growth. This leads to the inhibition of cancer cell growth and proliferation. Additionally, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. It also exhibits anti-angiogenic properties, which can prevent the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate in lab experiments include its potent pharmacological activities and unique mechanism of action. However, its limitations include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate. One potential direction is to explore its potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential toxicity. Furthermore, research can be conducted to explore its potential as a lead compound for the development of new drugs with similar pharmacological activities.
Conclusion
In conclusion, 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate is a promising compound with potential pharmacological applications. Its unique mechanism of action and potent pharmacological activities make it a promising candidate for various research studies. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate involves a multistep process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate.
Applications De Recherche Scientifique
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate has been extensively studied for its potential pharmacological applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C20H18Cl2N2O6 |
|---|---|
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
3-[(4-chlorobenzoyl)carbamoyloxy]butan-2-yl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C20H18Cl2N2O6/c1-11(29-19(27)23-17(25)13-3-7-15(21)8-4-13)12(2)30-20(28)24-18(26)14-5-9-16(22)10-6-14/h3-12H,1-2H3,(H,23,25,27)(H,24,26,28) |
Clé InChI |
HBJFQHPGNSYLFC-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B284292.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

